3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid: Similar structure with a different position of the fluorine atom.
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid: Lacks the fluorine atom but has a similar sulfonyl and piperidine structure.
Uniqueness
3-[1-(4-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific research and therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-1-2-11(10-16)3-8-14(17)18/h4-7,11H,1-3,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPCIAUEZSGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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